3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate
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Overview
Description
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a bromophenoxy group attached to the chromenone core, along with a methanesulfonate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate typically involves a multi-step process. One common method includes the following steps:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenoxy group: This step involves the nucleophilic substitution reaction where a bromophenol derivative reacts with the chromenone intermediate.
Methanesulfonate ester formation: The final step involves the esterification of the hydroxyl group on the chromenone with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Ester hydrolysis: The methanesulfonate ester can be hydrolyzed to yield the corresponding alcohol.
Oxidation and reduction: The chromenone core can participate in redox reactions, leading to various oxidized or reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Ester hydrolysis: Acidic or basic aqueous conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Hydrolysis products: The corresponding alcohol and methanesulfonic acid.
Oxidation and reduction products: Various oxidized or reduced forms of the chromenone core.
Scientific Research Applications
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets. The bromophenoxy group can engage in halogen bonding with biological macromolecules, while the chromenone core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate
- 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl acetate
Uniqueness
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate is unique due to the presence of the methanesulfonate ester group, which can influence its solubility, reactivity, and biological activity compared to similar compounds. The bromophenoxy group also imparts distinct electronic and steric properties, making it a valuable scaffold for further chemical modifications.
Properties
IUPAC Name |
[3-(2-bromophenoxy)-4-oxochromen-7-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO6S/c1-24(19,20)23-10-6-7-11-14(8-10)21-9-15(16(11)18)22-13-5-3-2-4-12(13)17/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEZLUSTUGJVNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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